4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene
Overview
Description
4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene, also known as 4-Bromobenzotrifluoride (BBTF), is an organobromine compound that is widely used in a variety of scientific applications. It is a colorless liquid with a pungent odor and is soluble in polar organic solvents. BBTF has many unique properties, including a high boiling point and low volatility, which make it a useful compound for various scientific research applications.
Scientific Research Applications
The trifluoromethyl group plays an increasingly important role in various fields such as pharmaceuticals, agrochemicals, and materials . It’s often involved in the trifluoromethylation of carbon-centered radical intermediates . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds .
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Pharmaceuticals, Agrochemicals, and Materials
- The trifluoromethyl group in “4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene” plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This is due to the unique properties of the trifluoromethyl group, such as its high electronegativity and lipophilicity .
- The trifluoromethylation of carbon-centered radical intermediates is a common application in these fields .
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HPLC Analysis
- “4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene” can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method .
- The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
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Organic Synthesis
- Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds .
- The activation of the C–F bond in organic synthesis is a challenging task, and “4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene” can be used in this context .
properties
IUPAC Name |
4-bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIYLQNLZYNVQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697373 | |
Record name | 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene | |
CAS RN |
335013-18-8 | |
Record name | 4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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